molecular formula C8H18ClNO B1382375 (3-Propylpyrrolidin-3-yl)methanol hydrochloride CAS No. 1803588-80-8

(3-Propylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B1382375
CAS No.: 1803588-80-8
M. Wt: 179.69 g/mol
InChI Key: OMOJUSHZFKUOOT-UHFFFAOYSA-N
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Description

(3-Propylpyrrolidin-3-yl)methanol hydrochloride is a pyrrolidine-derived compound functionalized with a hydroxymethyl group and a propyl substituent at the 3-position of the heterocyclic ring. It is marketed as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(3-propylpyrrolidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-3-8(7-10)4-5-9-6-8;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOJUSHZFKUOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 3-propylpyrrolidine with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Propylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of (3-Propylpyrrolidin-3-yl)methanol hydrochloride with similar pyrrolidine and piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties Storage Conditions
(3-Propylpyrrolidin-3-yl)methanol HCl Not provided* Not provided* Propyl, hydroxymethyl High lipophilicity, synthesis building block Not specified
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl C₆H₁₁ClF₃NO 205.61 Trifluoromethyl, hydroxymethyl Enhanced metabolic stability, electronegative substituent Not specified
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol HCl Not provided Not provided Methyl, hydroxymethyl Stereospecific (R,R configuration), reduced steric bulk Not specified
3-(Fluoromethyl)-3-Methylpyrrolidine HCl C₆H₁₃ClFN 153.63 Fluoromethyl, methyl Electronegative fluoromethyl group, hygroscopic 2–8°C, dry, sealed
Methyl 3-pyrrolidinylacetate HCl Not provided Not provided Methyl ester, pyrrolidinyl Ester group increases hydrolytic lability Not specified

Note: Molecular data for (3-Propylpyrrolidin-3-yl)methanol HCl inferred from structural analogs due to lack of explicit evidence.

Key Observations:
  • Electron Effects: The trifluoromethyl group in [3-(trifluoromethyl)pyrrolidin-3-yl]methanol HCl introduces strong electronegativity, which may enhance binding affinity in receptor-targeted applications .
  • Steric and Stereochemical Factors: ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol HCl’s stereospecific structure could influence chiral recognition in biological systems, though specific activity data are unavailable .
  • Stability : 3-(Fluoromethyl)-3-Methylpyrrolidine HCl requires strict storage conditions (2–8°C), suggesting higher hygroscopicity or instability compared to the propyl derivative .

Biological Activity

(3-Propylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural similarities to nicotine and its potential biological activities. With the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol, this compound is synthesized from 3-propylpyrrolidine and formaldehyde, followed by hydrochloric acid treatment to yield the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction can influence neurotransmitter release and neuronal activity, which may have implications for neuropharmacological applications. The compound's ability to modulate these receptors makes it a candidate for studying various physiological processes, including those related to addiction and cognitive function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It may enhance dopamine release, similar to nicotine, thereby influencing reward pathways in the brain.
  • Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, warranting further investigation into its pain-relieving mechanisms.
  • Cognitive Enhancement : The compound's interaction with nAChRs may support cognitive functions, making it a subject of interest for conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Neuropharmacological Studies : In animal models, this compound demonstrated increased locomotor activity, suggesting stimulant-like effects similar to nicotine. This was assessed through behavioral assays measuring activity levels in response to varying doses of the compound.
  • Analgesic Potential : A study evaluated the compound's effect on pain responses in rodents. Results indicated a significant reduction in pain perception compared to control groups, highlighting its potential as an analgesic agent.
  • Cognitive Function Assessment : In cognitive tests involving memory tasks, subjects treated with this compound showed improved performance relative to untreated controls, suggesting possible benefits for memory enhancement .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds that share structural characteristics:

Compound NameStructural SimilarityBiological Activity
NicotineYesStimulant, cognitive enhancer
3-(2-Pyridyl)pyrrolidineYesNeurotransmitter modulation
3-(Ethylpyrrolidin-3-yl)methanolSimilarLimited studies on biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Propylpyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Propylpyrrolidin-3-yl)methanol hydrochloride

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